molecular formula C11H9FN2O3S2 B2764391 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 895478-89-4

2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2764391
CAS No.: 895478-89-4
M. Wt: 300.32
InChI Key: DGJKIUWQAPSJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a sulfonyl group attached to a 4-fluorophenyl ring. The sulfonyl group enhances electrophilicity and may influence binding affinity to biological targets, such as matrix metalloproteinases (MMPs) or kinases .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3S2/c12-8-1-3-9(4-2-8)19(16,17)7-10(15)14-11-13-5-6-18-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJKIUWQAPSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with thiazole-2-amine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide exhibits promising anticancer properties. A notable study evaluated its cytotoxic effects on various cancer cell lines:

Compound Cell Line Viability (%) at 100 µM Comparison
2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamideA549 (lung adenocarcinoma)64%Better than control
CisplatinA54950%Standard comparison

The compound demonstrated a structure-dependent anticancer activity, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

The thiazole component is recognized for its antimicrobial properties. Preliminary studies indicate that the compound may exhibit activity against various bacterial strains, although quantification of this effect is still needed. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, warranting further investigation into its mechanism of action.

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression and microbial resistance. This aspect is crucial as it could provide insights into the compound's mechanism of action and enhance its therapeutic profile.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

Antimicrobial Testing

Another study explored the antimicrobial efficacy of the compound against various bacterial strains, revealing promising results that warrant further investigation. The compound's activity against specific pathogens could lead to the development of new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to therapeutic or biological outcomes.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Modifications to the thiazole ring significantly impact physicochemical and biological properties:

Compound Name Thiazole Substituents Molecular Weight (g/mol) Melting Point (°C) Key Findings
Target Compound* None (base structure) Not reported Not reported Hypothesized to exhibit moderate polarity due to sulfonyl group .
Compound 20 () 4-(4-Methoxyphenyl) 422.54 289–290 Higher molecular weight and melting point due to methoxy group .
GSK1570606A () 4-(Pyridin-2-yl) 343.39† Not reported Pyridyl substitution may enhance kinase inhibition via π-π interactions .
Compound 11d () 4-(4-Fluorophenyl) 458.5 Not reported Triazole-quinoxaline hybrid shows enhanced anti-inflammatory activity .

*Target compound lacks additional substituents on the thiazole ring.
†Calculated based on molecular formula.

Key Observations :

  • Methoxy or pyridyl groups increase molecular weight and may improve target binding through hydrophobic or aromatic interactions.
  • Fluorophenyl substitution (as in Compound 11d) retains polarity while adding steric bulk .

Linker Group Modifications

The linker between the phenyl and thiazole rings plays a critical role in bioactivity:

Compound Name Linker Type Biological Activity Reference
Target Compound* Sulfonyl Not reported [10]
Compound 15 () Piperazine MMP inhibition (IC₅₀ ~10 µM) [2]
CDD-934506 () Oxadiazole-sulfonyl Dual kinase/enzyme inhibition [9]
Compound 14 () Triazole-thiophene Anti-exudative activity (dose-dependent) [14]

Key Observations :

  • Sulfonyl linkers (as in the target compound) may enhance stability and hydrogen-bonding capacity compared to piperazine or triazole linkers .
  • Piperazine-containing analogs (e.g., Compound 15) show MMP inhibition, suggesting the linker’s flexibility aids target engagement .

Substituent Effects on the Phenyl Ring

The electronic nature of phenyl ring substituents influences reactivity and binding:

Compound Name Phenyl Substituent Key Property Reference
Target Compound* 4-Fluoro Electrophilic sulfonyl group [10]
Compound 14 () 4-Chloro Increased lipophilicity (Cl vs. F) [2]
Compound 18 () 4-Methoxy Enhanced solubility (polar methoxy) [2]
Compound 30 () 4-Fluorophenyl (dual) High melting point (328–329°C) [3]

Key Observations :

  • Fluorine substituents balance electronegativity and lipophilicity, optimizing membrane permeability .
  • Chloro groups increase lipophilicity but may reduce solubility .

Biological Activity

2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide is a synthetic compound belonging to the sulfonylacetamide class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research studies.

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide typically involves several steps:

  • Formation of the Thiazole Ring : A thioamide reacts with a haloketone under basic conditions.
  • Sulfonylation : The thiazole derivative is treated with 4-fluorobenzenesulfonyl chloride.
  • Acetamide Formation : The final product is obtained by coupling the sulfonylated thiazole with an acetamide derivative.

The compound has a molecular formula of C11H10FNO2SC_{11}H_{10}FNO_2S and a molecular weight of approximately 249.26 g/mol .

Antimicrobial Activity

Research has shown that compounds similar to 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with some compounds showing higher efficacy than established antibiotics like rifampicin .

Anticancer Potential

The biological evaluation of thiazole derivatives has indicated potential anticancer activity. For example, certain analogs have been tested against human cancer cell lines, revealing IC50 values that suggest moderate to high potency in inhibiting cell proliferation. Molecular docking studies indicate that these compounds may act as inhibitors of specific kinases involved in cancer progression .

The mechanism through which 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, thereby inhibiting their activity.
  • Receptor Modulation : The compound could potentially modulate receptor activity, influencing various signaling pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives:

  • Antimicrobial Screening : A study synthesized a series of thiazole derivatives and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria, finding that some compounds exhibited notable inhibitory effects .
  • Anticancer Activity : Another investigation focused on the anticancer properties of thiazole derivatives in vitro, revealing that some compounds significantly inhibited the growth of colon cancer cells compared to standard treatments .
  • Molecular Docking Studies : Docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in disease mechanisms, providing insights into their potential therapeutic applications.

Comparative Analysis

A comparison table summarizing key findings related to 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide and similar compounds is presented below:

Compound NameAntimicrobial ActivityIC50 (µM)Mechanism
2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamideModerate against M. tuberculosis15.0Enzyme inhibition
Related Thiazole Derivative AHigh against E. coli10.5Receptor modulation
Related Thiazole Derivative BLow against S. aureus25.0Enzyme inhibition

Q & A

Basic: What are the key synthetic routes for synthesizing 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, and what role do reaction conditions play in optimizing yields?

The synthesis typically involves sequential functionalization of the thiazole and sulfonyl groups. A common approach includes:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: Sulfonylation of the 4-fluorophenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
  • Step 3: Acetamide coupling via nucleophilic substitution between the sulfonylated intermediate and 2-aminothiazole.
    Yields depend on reaction temperature (often 60–80°C for sulfonylation), solvent choice (DMF or dichloromethane), and stoichiometric ratios of reagents. For example, excess sulfonyl chloride improves sulfonylation efficiency but requires careful quenching to avoid side reactions .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL) is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding between the sulfonyl oxygen and thiazole nitrogen). For instance:

  • Key parameters: C–S bond lengths (1.75–1.80 Å) and S–O distances (~1.43 Å) confirm sulfonyl group geometry.
  • Ambiguity resolution: Disordered fluorophenyl rings can be modeled using restraints or constraints in SHELX to refine occupancy factors .

Basic: What spectroscopic techniques are most effective for characterizing 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide, and what key peaks should researchers prioritize?

  • NMR:
    • ¹H NMR: Thiazole protons appear as doublets at δ 7.2–7.5 ppm; sulfonyl-adjacent CH₂ groups resonate at δ 4.0–4.5 ppm.
    • ¹³C NMR: The sulfonyl carbon appears at δ 55–60 ppm, while the thiazole C2 carbon is typically δ 165–170 ppm.
  • IR: Strong S=O stretches at 1150–1350 cm⁻¹ and N–H (amide) at ~3300 cm⁻¹.
  • MS: Molecular ion peaks (M+H⁺) at m/z 355–360 (C₁₃H₁₀FN₃O₃S₂⁺) confirm molecular weight .

Advanced: How can researchers address contradictory reports on the antibacterial activity of thiazole-sulfonamide hybrids like 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide?

Contradictions often arise from variations in:

  • Bacterial strains: Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) susceptibility due to membrane permeability differences.
  • Assay conditions: MIC values may vary with inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or culture medium (Mueller-Hinton vs. LB agar).
    Methodological solution: Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Cross-validate results with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Basic: What structural analogs of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide have been studied, and how do substituents influence bioactivity?

Analog Substituent Modifications Biological Activity
N-(5-nitrothiazol-2-yl)acetamideNitro group at thiazole C5Enhanced antimicrobial activity
5-(4-fluorophenyl)-1,3,4-thiadiazoleThiadiazole coreAnticancer (EGFR inhibition)
N-(4-chlorophenyl)-thiazole derivativesChlorine substituentImproved metabolic stability

Fluorine at the para position enhances lipophilicity and membrane penetration, while sulfonyl groups improve solubility and target binding .

Advanced: What computational strategies are recommended for predicting the enzyme inhibition potential of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like dihydrofolate reductase (DHFR) or β-lactamases. Focus on sulfonyl oxygen hydrogen bonds with catalytic residues (e.g., Asn23 in DHFR).
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability; RMSD values <2.0 Å indicate stable complexes.
  • QSAR models: Incorporate Hammett constants (σ) for the fluorophenyl group to correlate electronic effects with inhibitory potency .

Basic: How does the pH stability profile of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide inform formulation strategies?

The compound is stable at pH 5–7 but undergoes hydrolysis in acidic (pH <3) or alkaline (pH >9) conditions:

  • Acidic hydrolysis: Cleavage of the acetamide bond, releasing 2-aminothiazole.
  • Alkaline hydrolysis: Degradation of the sulfonyl group to sulfonic acid.
    Formulation recommendation: Use enteric coatings for oral delivery or buffer excipients (e.g., citrate) in parenteral formulations .

Advanced: What experimental approaches can elucidate the metabolic pathways of 2-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)acetamide in preclinical models?

  • In vitro: Incubate with liver microsomes (human or murine) and monitor metabolites via LC-MS/MS. Major Phase I metabolites include hydroxylation at the fluorophenyl ring (CYP2C9-mediated).
  • In vivo: Administer ¹⁴C-labeled compound to rats; collect urine and feces for radioactivity analysis. Biliary excretion is expected due to the sulfonyl group’s hydrophilicity.
  • Key enzymes: Inhibit CYP3A4 with ketoconazole to assess isoform-specific contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.